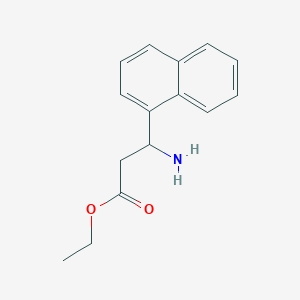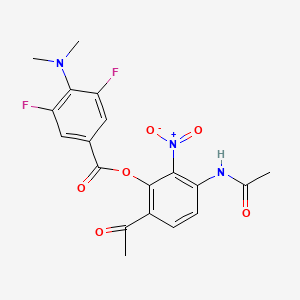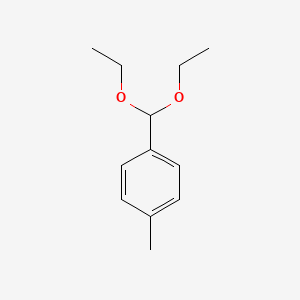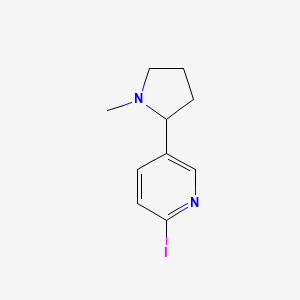
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol: is a carbohydrate derivative with significant applications in biomedicine. This compound is known for its potential in managing various diseases, including diabetes and cancer, due to its ability to regulate blood glucose levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol involves multiple steps. One common method includes the protection of hydroxyl groups followed by acetylation. The reaction typically starts with D-glucitol, which undergoes isopropylidene protection to form 1,3-O-isopropylidene-D-glucitol. This intermediate is then acetylated at the 4-O position using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .
Analyse Chemischer Reaktionen
Types of Reactions: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where the acetyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its antidiabetic and anticancer properties, particularly in regulating blood glucose levels and inhibiting cancer cell growth.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol involves its interaction with specific molecular targets and pathways:
Antidiabetic Effects: The compound regulates blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in cells.
Anticancer Effects: It inhibits cancer cell proliferation by interfering with cell signaling pathways and inducing apoptosis (programmed cell death)
Vergleich Mit ähnlichen Verbindungen
- 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol
- 1,5-Anhydro-4-O-acetyl-2,3,6-tri-O-methyl-D-glucitol
- 2,4-Di-O-acetyl-1,5-anhydro-3,6-di-O-methyl-D-glucitol
Comparison: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is unique due to its specific acetylation and isopropylidene protection, which confer distinct chemical properties and biological activities. Compared to its analogs, it exhibits superior antidiabetic and anticancer effects, making it a valuable compound in biomedical research .
Eigenschaften
Molekularformel |
C11H18O6 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
[6-(hydroxymethyl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |
InChI |
InChI=1S/C11H18O6/c1-6(13)15-9-7(4-12)16-8-5-14-11(2,3)17-10(8)9/h7-10,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
NEFAUDCBPZTAJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(OC2C1OC(OC2)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)
![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)

![5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12286470.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)

![3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B12286486.png)
![2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid](/img/structure/B12286491.png)
![(S)-3-[[5-(4-Boc-2-methyl-1-piperazinyl)-2-pyridyl]amino]-5-bromo-1-methylpyridin-2(1H)-one](/img/structure/B12286502.png)

